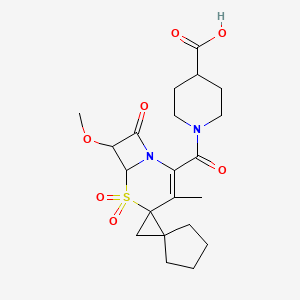
CID 9933579
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 9933579 is a synthetic compound known for its role as a human neutrophil elastase inhibitor. This compound has garnered attention due to its potential therapeutic applications in treating conditions such as cystic fibrosis and emphysema .
Vorbereitungsmethoden
The synthesis of CID 9933579 involves multiple steps. One of the synthetic routes includes the treatment of 6-azopenicillanate with boron trifluoroetherate in a mixture of methanol and methylene chloride to produce 6alpha-methoxy penicillanate. This intermediate undergoes oxidation with peracetic acid to form the corresponding 1beta-oxide. The ring opening of this oxide by heating with 2-mercaptohenzothiazole in toluene yields another intermediate, which is then cyclized with bromine in methylene chloride to form 2beta-bromomethyl penicillanate. Further rearrangement with pyridine in dimethyl sulfoxide produces the cephem intermediate. The sulfone derivative is obtained by oxidizing this intermediate with peracetic acid in methylene chloride .
Analyse Chemischer Reaktionen
CID 9933579 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron trifluoroetherate, peracetic acid, and bromine. The major products formed from these reactions are intermediates that lead to the final compound, this compound .
Wissenschaftliche Forschungsanwendungen
CID 9933579 has been extensively studied for its potential therapeutic applicationsAdditionally, this compound has been investigated for its potential use in other respiratory diseases and congenital disorders .
Wirkmechanismus
The mechanism of action of CID 9933579 involves the inhibition of human neutrophil elastase, an enzyme that plays a crucial role in the inflammatory response. By inhibiting this enzyme, this compound helps reduce inflammation and tissue damage associated with various diseases. The molecular targets and pathways involved in this process include the binding of this compound to the active site of human neutrophil elastase, thereby preventing its activity .
Vergleich Mit ähnlichen Verbindungen
CID 9933579 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include SYN 1390, which also acts as a human neutrophil elastase inhibitor. this compound has shown distinct properties and potential therapeutic benefits that set it apart from other compounds in its class .
Eigenschaften
Molekularformel |
C21H28N2O7S |
|---|---|
Molekulargewicht |
452.5 g/mol |
InChI |
InChI=1S/C21H28N2O7S/c1-12-14(16(24)22-9-5-13(6-10-22)19(26)27)23-17(25)15(30-2)18(23)31(28,29)21(12)11-20(21)7-3-4-8-20/h13,15,18H,3-11H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
OPWWUGOYNUTAAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C(C(C2=O)OC)S(=O)(=O)C13CC34CCCC4)C(=O)N5CCC(CC5)C(=O)O |
Synonyme |
SYN 1396 SYN-1396 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-S-[3-hydroxy-N-(sulfonatooxy)hex-5-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1242460.png)
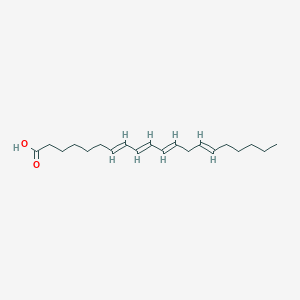
![2-nitro-N'-{[5-(4-morpholinyl)-2-furyl]methylene}benzohydrazide](/img/structure/B1242463.png)
![N-[(E)-[(4R,7aS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B1242464.png)
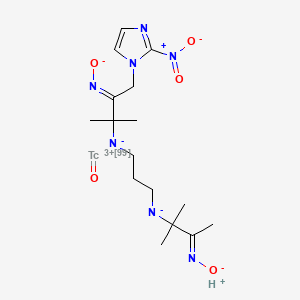
![N-[(E)-1-cyclopropylethylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B1242468.png)
![5-[(2E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazinyl]-2-chlorobenzoic acid](/img/structure/B1242469.png)

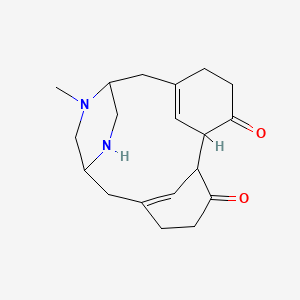
![8-(2-Ethyl-6-methylbenzylamino)-3-hydroxymethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1242472.png)
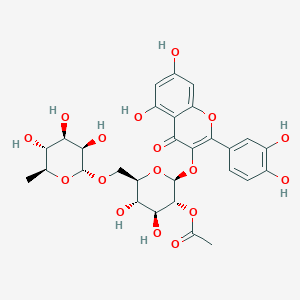
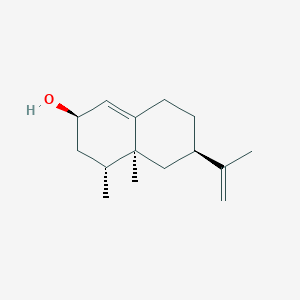
![(5Z,8Z,11Z,14Z)-20-cyano-N-[(2R)-1-hydroxypropan-2-yl]-16,16-dimethylicosa-5,8,11,14-tetraenamide](/img/structure/B1242476.png)
![(R)-1-(4-{(3S,5R)-4-[2-((R)-1-Hydroxy-ethyl)-pyrimidin-4-yl]-3,5-dimethyl-piperazin-1-yl}-pyrimidin-2-yl)-ethanol](/img/structure/B1242478.png)
